5.5-Fold Higher RORγt Binding Affinity than the Para-Hydroxymethyl Regioisomer
In a radioligand binding assay using [3H]-25-hydroxycholesterol and human RORγt ligand-binding domain (LBD), the target compound 1-(3-(hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid exhibited an IC50 of 12 nM, whereas the regioisomer with the hydroxymethyl at the para position (1-(4-(hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid) showed an IC50 of 66 nM [1]. This represents a 5.5-fold higher binding affinity for the meta-substituted compound.
| Evidence Dimension | RORγt binding IC50 |
|---|---|
| Target Compound Data | 12 nM |
| Comparator Or Baseline | 1-(4-(hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid: 66 nM |
| Quantified Difference | 5.5-fold higher affinity for target |
| Conditions | Radioligand binding assay with [3H]-25-hydroxycholesterol, human RORγt LBD, n=3, IC50 determined by nonlinear regression |
Why This Matters
For procurement decisions, this quantifies that the meta-hydroxymethyl regioisomer provides a distinct binding advantage over the para counterpart, avoiding wasted synthesis or purchase of a less potent analog.
- [1] Janssen Pharmaceutica NV. Indole derivatives as RORγ modulators. US20150307459A1. 2015; Table 2, Example 5 vs Comparative Example 6. View Source
